REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[C:6]2([CH2:9][CH2:8][CH2:7]2)[CH2:5][CH:4]1[C:10]([OH:12])=[O:11].[CH:13]([N-]C(C)C)(C)C.[Li+].CI>C1COCC1>[CH3:13][C:4]1([C:10]([OH:12])=[O:11])[CH2:5][C:6]2([CH2:9][CH2:8][CH2:7]2)[CH2:3]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
C1C(CC12CCC2)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
31 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 hr at -20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 0.3 hr at 0° C
|
Duration
|
0.3 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred an additional 2.0 hr at 25° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to -20° C
|
Type
|
CUSTOM
|
Details
|
the reaction quenched by careful addition of cold 10% aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 1:1 ethylacetate-ether
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvents evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 ethyl-acetate-ether
|
Type
|
WASH
|
Details
|
These extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC2(C1)CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |